![molecular formula C12H17FN2 B1307085 1-(3-氟苄基)-[1,4]二氮杂环戊烷 CAS No. 749830-96-4](/img/structure/B1307085.png)
1-(3-氟苄基)-[1,4]二氮杂环戊烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3-Fluoro-benzyl)-[1,4]diazepane is a derivative of the 1,4-diazepane class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is of significant interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives can be achieved through various synthetic routes. A user-friendly and stereoselective one-pot synthesis method has been described, which involves a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes . This method provides an efficient, solvent- and catalyst-free procedure for the synthesis of these compounds. Additionally, a two-step one-pot synthesis approach has been demonstrated for the synthesis of a related compound, 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, which could potentially be adapted for the synthesis of 1-(3-Fluoro-benzyl)-[1,4]diazepane .
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be complex, with the possibility of various substitutions on the heterocyclic ring. For instance, the solid-phase synthesis approach allows for the preparation of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones with variable substitution at positions 4 and 8 . The molecular parameters of related compounds, such as diareno-1,2-diazepines, have been determined by X-ray crystallography, which could provide insights into the structural aspects of 1-(3-Fluoro-benzyl)-[1,4]diazepane .
Chemical Reactions Analysis
The chemical reactivity of 1,4-diazepane derivatives can involve various transformations. For example, the base-catalyzed reaction of 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one with alkyl halides and aromatic aldehydes leads to the formation of N-alkyl and C-3 arylidene derivatives . Moreover, a novel synthesis route involving a formal [4 + 2+1] annulation of aryl methyl ketones and 2-aminobenzyl alcohols has been reported for the synthesis of benzo[e][1,4]diazepin-3-ones, which could be relevant for the chemical reactions of 1-(3-Fluoro-benzyl)-[1,4]diazepane .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepane derivatives are influenced by their molecular structure. The presence of a fluorine atom, as in 1-(3-Fluoro-benzyl)-[1,4]diazepane, can affect the compound's lipophilicity, reactivity, and potential interactions with biological targets. The solid-phase synthesis approach mentioned earlier allows for the introduction of diverse substituents, which can further modify the physical and chemical properties of these compounds . The molecular tiling observed in the adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid demonstrates the potential for intermolecular interactions and crystal packing, which could be relevant for the crystalline properties of 1-(3-Fluoro-benzyl)-[1,4]diazepane .
科学研究应用
1. Biocatalysis and Organic Chemistry
1-(3-Fluoro-benzyl)-[1,4]diazepane is used in the field of biocatalysis and organic chemistry . It’s involved in the process of imine reductase-catalyzed intramolecular asymmetric reductive amination .
Method of Application
The process involves the use of various commercial chemicals and reagents for molecular biology . The genes of the IREDs were synthesized with codons optimized for expression in E. coli . Synthetic IRED genes were further cloned into the NdeI/EcoRI sites of pET28a, and the resulting plasmids pET28a-IR2-48 were transformed into E. coli BL21 (DE3) for overexpression of N-terminal 6×His-tagged fusion proteins .
2. Proteomics Research
1-(3-Fluoro-benzyl)-[1,4]diazepane is used in the field of proteomics research .
Method of Application
The specific method of application in proteomics research is not detailed in the source .
Results and Outcomes
The source does not provide specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in proteomics research .
3. Free Radical Bromination
1-(3-Fluoro-benzyl)-[1,4]diazepane can be involved in free radical bromination reactions at the benzylic position .
Method of Application
The process involves the use of N-bromosuccinimide (NBS) for the initiation of the reaction . The NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen from the benzylic position to form succinimide (SH) and a benzylic radical .
Results and Outcomes
The specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in free radical bromination are not detailed in the source .
4. Synthesis of Rubber
Benzene and its derivatives, which include 1-(3-Fluoro-benzyl)-[1,4]diazepane, can be used in the synthesis of rubber .
Method of Application
The specific method of application in rubber synthesis is not detailed in the source .
Results and Outcomes
The source does not provide specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in rubber synthesis .
5. Proteomics Research
1-(3-Fluoro-benzyl)-[1,4]diazepane is used in the field of proteomics research .
Method of Application
The specific method of application in proteomics research is not detailed in the source .
Results and Outcomes
The source does not provide specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in proteomics research .
6. Stereoselective Synthesis
1-(3-Fluoro-benzyl)-[1,4]diazepane can be involved in a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes for the direct stereoselective synthesis of 1,4-diazepane derivatives .
Method of Application
Various reaction conditions were tested, including an efficient, user-friendly solvent- and catalyst-free procedure .
Results and Outcomes
The specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in stereoselective synthesis are not detailed in the source .
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOCHQLYVTSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-benzyl)-[1,4]diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

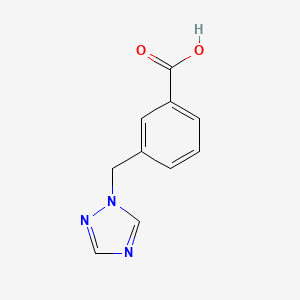

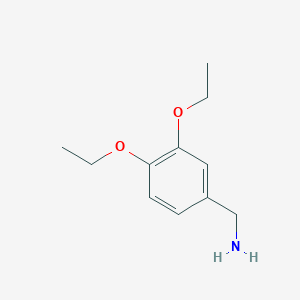
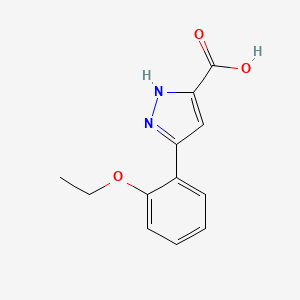
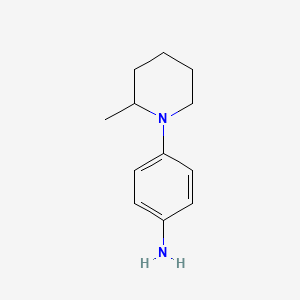


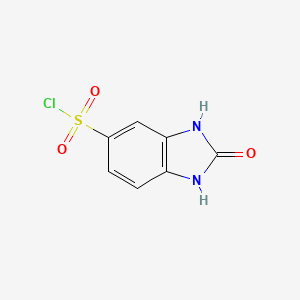
![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)


![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)